Heptadecylbenzol

Übersicht

Beschreibung

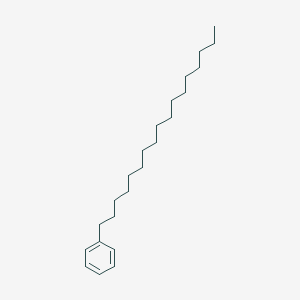

Heptadecylbenzene is a useful research compound. Its molecular formula is C23H40 and its molecular weight is 316.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality Heptadecylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heptadecylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Bio-basierte Tenside

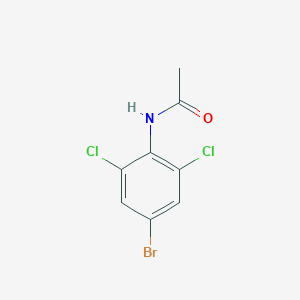

Heptadecylbenzol wurde bei der Synthese von bio-basierten Tensiden verwendet . Insbesondere wurde ein Tensid namens 4-(1-Heptadecyl)benzolsulfonat (9ΦC17S) in einem vierstufigen Verfahren unter Verwendung von Alkylierung, Decarboxylierung, Sulfonierung und Neutralisation synthetisiert . Diese Tenside gewinnen aufgrund ihrer erneuerbaren Natur und hervorragenden Oberflächen-/Grenzflächeneigenschaften an Bedeutung .

Oberflächenverhaltensanalyse

Das aus this compound gewonnene Tensid zeigte eine hervorragende Oberflächenspannung von 32,54 mN·m -1 bei der kritischen Mizellenkonzentration (CMC) von 317,5 mg·L -1 . Diese Eigenschaft macht es in Anwendungen nützlich, in denen die Kontrolle der Oberflächenspannung entscheidend ist, z. B. in Detergenzien und Emulgatoren.

Grenzflächenspannungsanalyse

Das Tensid zeigte auch eine hervorragende Grenzflächenspannung von 10 -2 mN·m -1 bei 8,36×10 4 mg·L -1 mit 8,48×10 4 mg·L -1 Na 2 CO 3 . Diese Eigenschaft ist wichtig in Anwendungen wie der Ölgewinnung, bei denen die Reduzierung der Grenzflächenspannung dazu beitragen kann, mehr Öl aus Reservoirs zu extrahieren.

Bioabbaubarkeit

Das aus this compound gewonnene Tensid zeigte eine gute Bioabbaubarkeit mit einem ultimativen Bioabbaubarkeitswert von 2,99 . Dies macht es zu einer umweltfreundlichen Option für verschiedene Anwendungen und reduziert die Umweltbelastung im Vergleich zu nicht-abbaubaren Tensiden.

Benetzbarkeit

Das Tensid wies eine gute Benetzbarkeit mit einem Luft/Wasser/Feststoff-Kontaktwinkel ( \uE70D Durchschnitt ) von 63,08° für eine 0,500 g·L -1 9φC17S-Lösung auf . Diese Eigenschaft ist in vielen Anwendungen entscheidend, darunter Beschichtungsprozesse, Haftung und die Leistung bestimmter Sensortypen.

Molekülstruktur und -gewicht

This compound hat eine Summenformel von C 23 H 40 und ein Molekulargewicht von 316,5637 . Diese Informationen sind grundlegend für das Verständnis seiner Eigenschaften und potenziellen Anwendungen in verschiedenen Forschungsbereichen.

Eigenschaften

IUPAC Name |

heptadecylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23-21-18-16-19-22-23/h16,18-19,21-22H,2-15,17,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPPFNHWXMJARX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065815 | |

| Record name | Heptadecylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14752-75-1 | |

| Record name | Heptadecylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14752-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptadecylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014752751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, heptadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptadecylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptadecylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTADECYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ3N88U5RJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the relationship between the molecular structure of heptadecylbenzene and its ability to influence plant growth and ethylene production?

A1: Research suggests that lipids like heptadecylbenzene, classified as "oleanimins," can significantly impact plant growth and ethylene production. Specifically, heptadecylbenzene stimulates both respiration and auxin-induced cell elongation in pea stem sections []. Interestingly, this effect appears to be linked to the molecule's size. Lipids exceeding 20 Angstroms in length, like heptadecylbenzene, demonstrate this stimulatory effect, whereas shorter lipids do not []. While the exact mechanism remains unclear, the findings point towards a potential interaction with a regulatory membrane within the plant cells [].

Q2: How does the presence of a phenyl group in heptadecylbenzene affect its diffusion compared to linear alkanes?

A2: Studies using capillary flow techniques reveal that the phenyl group in heptadecylbenzene influences its diffusion in n-alkanes []. The diffusion constants of benzene and a series of alkylbenzenes, including heptadecylbenzene, were measured in various n-alkanes. The ratios of the diffusion constants were found to be independent of the specific solvent used []. These results align with diffusion models that represent alkylbenzenes as "lollipops," where the phenyl ring acts as the "candy" and the alkyl chain as the "handle" []. This suggests that the presence and orientation of the phenyl group impact the molecule's movement within a solvent.

Q3: Can you elaborate on the energy transfer mechanisms observed in gamma-irradiated heptadecylbenzene and what they reveal about its molecular interactions?

A3: Gamma-radiolysis studies on heptadecylbenzene provide insights into inter- and intramolecular energy transfer processes []. The research examined hydrogen production and radical formation in irradiated n-alkylbenzenes, including heptadecylbenzene []. The findings indicate that the phenyl group in these molecules acts as a protective barrier for the alkyl chain, reducing both hydrogen and radical formation []. This protective effect is attributed to energy transfer, with a higher probability of energy transfer from the alkyl chain to the phenyl group than direct bond dissociation []. This research highlights the important role of the phenyl group in mediating energy transfer within the molecule.

Q4: What are the implications of the melting temperature behavior of heptadecylbenzene under high pressure?

A4: High-pressure studies on heptadecylbenzene provide insights into its solid-liquid phase transitions. Research utilizing a high-pressure microscope examined the melting temperatures of various n-alkylbenzenes, including heptadecylbenzene, under pressures up to 100 MPa []. This study allowed for the identification of both stable and metastable solid phases. The results revealed that the melting temperature of the stable solid phase of heptadecylbenzene increases with increasing pressure, a trend observed for other n-alkylbenzenes as well []. This information is valuable for understanding the behavior of heptadecylbenzene in systems under high pressure.

Q5: Are there any studies exploring the potential use of heptadecylbenzene derivatives in specific applications?

A5: While much of the research on heptadecylbenzene focuses on its fundamental properties, there's growing interest in its derivatives for potential applications. One study explored the synthesis and properties of a novel bio-based branched heptadecylbenzene sulfonate derived from oleic acid []. This research highlights the possibility of utilizing heptadecylbenzene as a starting material for developing new compounds with potentially useful properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-Pentamethyl-17-[(2S)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B83776.png)